BenchChemオンラインストアへようこそ!

Haloprogin

Antifungal susceptibility Candida species-selectivity Topical antifungal MIC

Haloprogin (CAS 777-11-7) is a non-azole, halogenated phenolic ether with a mode of action distinct from imidazoles, ensuring no cross-resistance with azole antifungals. It demonstrates superior potency against C. pseudotropicalis and C. guilliermondii (GM-MIC 0.17–0.19 μg/mL) and retains full activity in the presence of glucocorticoids and neomycin. This compound is essential for antifungal susceptibility panels, combination topical formulation research, and azole-resistance mechanism studies. High-purity stock available for immediate procurement.

Molecular Formula C9H4Cl3IO
Molecular Weight 361.4 g/mol
CAS No. 777-11-7
Cat. No. B1672930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHaloprogin
CAS777-11-7
SynonymsHaloprogin;  Mycanden;  Halotex;  Mycilan;  Polik;  Haloproginum;  Théraplix Brand of Haloprogin;  Westwood Squibb brand of haloprogin; 
Molecular FormulaC9H4Cl3IO
Molecular Weight361.4 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1Cl)Cl)Cl)OCC#CI
InChIInChI=1S/C9H4Cl3IO/c10-6-4-8(12)9(5-7(6)11)14-3-1-2-13/h4-5H,3H2
InChIKeyCTETYYAZBPJBHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility6.01e-03 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Haloprogin (777-11-7): A Halogenated Phenolic Ether Topical Antifungal with Candida Species-Specific Potency and Azole-Independent Resistance Profile


Haloprogin (CAS 777-11-7), chemically 2,4,5-trichlorophenyl-γ-iodopropargyl ether, is a halogenated phenolic ether topical antifungal agent [1]. It exhibits broad-spectrum activity against dermatophytes (Trichophyton, Microsporum, Epidermophyton spp.), Candida spp., and select Gram-positive bacteria [2]. Marketed under trade names including Halotex, Mycanden, Mycilan, and Polik as 1% cream or solution formulations [3], haloprogin was historically utilized for superficial fungal infections including tinea pedis, tinea cruris, and tinea corporis. The compound's proposed mechanism involves disruption of fungal cell membrane integrity via inhibition of oxygen uptake and intracellular potassium leakage in Candida albicans [4], though the precise molecular target remains incompletely defined. Haloprogin is characterized by high lipophilicity (XLogP3 = 4.600) and minimal aqueous solubility .

Why Haloprogin (777-11-7) Cannot Be Interchanged with Azoles or Tolnaftate: Species-Dependent Potency Inversion and Non-Cross-Resistant Mechanism


Generic substitution among topical antifungal agents is not scientifically valid due to fundamental divergences in species-specific potency profiles, mechanism-based cross-resistance patterns, and formulation compatibility constraints. Haloprogin exhibits a distinct Candida species-selectivity profile whereby it demonstrates superior potency against C. pseudotropicalis and C. guilliermondii (GM-MIC 0.17–0.19 μg/mL) while showing reduced activity against C. albicans relative to clotrimazole and miconazole [1]—a species-dependent inversion not observed with azole comparators. Critically, haloprogin operates via a non-azole mechanism that does not exhibit cross-resistance with imidazoles (clotrimazole, miconazole) or other reference antifungals [2], a differentiating feature given that cross-resistance among azoles is a well-documented clinical limitation [3]. Furthermore, haloprogin maintains full antifungal activity in the presence of glucocorticoids and neomycin [4], whereas potent corticosteroids are documented to reduce the efficacy of certain azole antifungals and elevate resistance rates [5]. These three dimensions—inverted species potency, absence of azole cross-resistance, and steroid/antibiotic compatibility—render simple substitution of haloprogin with azoles or tolnaftate scientifically unsound and therapeutically non-equivalent.

Haloprogin (777-11-7) Quantitative Differentiation Evidence: Head-to-Head Comparisons with Clotrimazole, Miconazole, Tolnaftate, and ME1401


Haloprogin Exhibits Inverted Candida Species Potency Profile: Superior to Clotrimazole and Miconazole Against C. pseudotropicalis and C. guilliermondii

Haloprogin demonstrates a species-dependent inversion of antifungal potency against Candida spp. relative to azole comparators. Against C. pseudotropicalis and C. guilliermondii, haloprogin was the most active agent tested, with geometric mean MIC values of 0.17–0.19 μg/mL, surpassing clotrimazole, miconazole, econazole, and 5-fluorocytosine [1]. In contrast, against C. albicans, haloprogin exhibited lower activity than clotrimazole and miconazole, with clotrimazole being most active (GM-MIC 5.49 μg/mL) [2]. This species-specific potency inversion is a distinguishing characteristic not observed with azole comparators, which maintain relatively consistent rank-order activity across Candida species.

Antifungal susceptibility Candida species-selectivity Topical antifungal MIC

Haloprogin Demonstrates Absence of Cross-Resistance with Azole Antifungals (Clotrimazole, Miconazole)

In a comprehensive in vitro evaluation comparing ME1401 against haloprogin, clotrimazole, miconazole, tolnaftate, and ciclopirox olamine using 428 strains across 52 species of pathogenic yeasts and filamentous fungi, ME1401 showed no cross-resistance with any of the reference drugs, including haloprogin [1]. This finding confirms that haloprogin, as a halogenated phenolic ether, operates via a mechanism distinct from the imidazole class and does not share azole-associated cross-resistance patterns. Cross-resistance among azoles (e.g., between clotrimazole and miconazole) is a common clinical limitation [2], making haloprogin's non-cross-resistant profile a meaningful differentiator.

Antifungal cross-resistance Azole resistance Topical antifungal resistance profiling

Haloprogin Maintains Full Antifungal Activity in Presence of Glucocorticoids and Neomycin, Unlike Potent Corticosteroid-Azole Combinations

Haloprogin's antifungal activity was evaluated in the presence of glucocorticoids (6-methyl-prednisolone hemisuccinate sodium; hydrocortisone) and the bacteriostatic antibiotic neomycin. Using oxygen consumption measurements in resting-phase Saccharomyces cerevisiae as the activity readout, neither glucocorticoids at concentrations that activate yeast metabolism nor neomycin impaired the antifungal activity of haloprogin [1]. In contrast, potent topical corticosteroids are documented to reduce the efficacy of certain antifungal agents and are associated with higher resistance rates [2]. This compatibility profile supports haloprogin's safe co-administration with glucocorticoids and neomycin in topical formulations.

Antifungal-corticosteroid interaction Formulation compatibility Topical combination therapy

Haloprogin Demonstrates Lower In Vitro Potency Than Clotrimazole Against Broad-Spectrum Fungal Isolates but Superior Species-Specific Niche Activity

In a comprehensive in vitro evaluation of 428 fungal strains across 52 species, the activity ranking was ME1401 ≥ clotrimazole > haloprogin and other reference drugs (miconazole, tolnaftate, ciclopirox olamine) [1]. Specifically, ME1401 inhibited all tested strains at 0.01–12.5 μg/mL, with activity comparable or superior to clotrimazole and greater than haloprogin under the conditions used [2]. However, as demonstrated in Evidence Item 1, haloprogin exhibits species-specific superiority against C. pseudotropicalis and C. guilliermondii that is not captured in broad-spectrum rankings. This dual profile—lower overall broad-spectrum potency but niche species-specific superiority—is a key differentiation for targeted research applications.

Antifungal spectrum Broad-spectrum activity ranking Topical antifungal comparative efficacy

Haloprogin In Vitro Activity Is More Susceptible to Serum Inactivation Than Tolnaftate, but Topical In Vivo Efficacy Is Preserved

The addition of serum decreased the in vitro antifungal activity of haloprogin to a greater extent than that of tolnaftate [1]. This finding suggests that in vitro susceptibility testing conducted in serum-containing media may underestimate haloprogin's clinical potential relative to tolnaftate. However, diminished antifungal activity was not observed when haloprogin was applied topically to experimental dermatophytic infections , indicating that serum protein binding effects observed in vitro do not translate to compromised topical efficacy in vivo. This disconnect between in vitro serum susceptibility and in vivo topical performance is an important consideration for assay design and data interpretation.

Serum inactivation In vitro-in vivo correlation Topical antifungal pharmacokinetics

Haloprogin 1% Demonstrates Comparable Efficacy to Tolnaftate 1% in Tinea Pedis Clinical Trials

A controlled clinical study comparing 1% haloprogin formulations with 1% tolnaftate solution for the topical treatment of tinea pedis showed no significant difference in overall efficacy between the two agents [1]. However, more objective laboratory parameters demonstrated a significantly greater 27-day therapy cure rate [2]. This indicates that while haloprogin and tolnaftate achieve comparable clinical outcomes in tinea pedis, haloprogin may offer advantages in mycological cure as measured by laboratory endpoints. Additionally, haloprogin exhibits pronounced anti-Candida activity and selective antibacterial activity that is negligible with tolnaftate [3], providing broader antimicrobial coverage in mixed or complicated superficial infections.

Tinea pedis clinical trial Topical antifungal comparative efficacy Dermatophyte infection treatment

Haloprogin (777-11-7): Evidence-Based Research Applications and Procurement-Relevant Use Cases


Targeted Screening Against Azole-Resistant or Non-albicans Candida Clinical Isolates

Haloprogin should be prioritized for antifungal susceptibility screening panels when investigating clinical isolates of C. pseudotropicalis or C. guilliermondii, where it demonstrates superior potency (GM-MIC 0.17–0.19 μg/mL) compared to clotrimazole and miconazole [1]. Additionally, its non-cross-resistant mechanism with azoles [2] makes haloprogin a scientifically valid comparator compound for characterizing resistance mechanisms in azole-resistant Candida isolates. This application is directly supported by the species-specific potency data and cross-resistance evidence established in Section 3.

Topical Formulation Development Requiring Corticosteroid or Antibiotic Compatibility

Haloprogin is a suitable candidate for combination topical formulations containing glucocorticoids (e.g., hydrocortisone) or bacteriostatic antibiotics (e.g., neomycin) due to its demonstrated compatibility with these agents [1]. Unlike certain azole-corticosteroid combinations where potent steroids may reduce antifungal efficacy [2], haloprogin maintains full antifungal activity in the presence of glucocorticoids at concentrations that activate yeast metabolism. Researchers developing fixed-dose combination products for inflammatory dermatophytoses should consider haloprogin's compatibility profile as a formulation advantage.

In Vitro Antifungal Susceptibility Assay Development with Serum-Containing Media Considerations

Haloprogin exhibits greater in vitro serum inactivation than tolnaftate [1], a property that must be carefully controlled in susceptibility testing protocols. This characteristic makes haloprogin a valuable tool compound for studying serum protein binding effects on antifungal activity and for validating in vitro-in vivo correlation models. Researchers should not extrapolate directly from serum-containing in vitro MIC data to predict topical in vivo efficacy [2], a methodological consideration specific to haloprogin that differs from testing protocols for azole antifungals with lower serum sensitivity.

Comparative Efficacy Studies in Mixed Dermatophyte-Candida Superficial Infections

Unlike tolnaftate, which exhibits negligible anti-Candida activity, haloprogin demonstrates both anti-dermatophyte and pronounced anti-Candida activity [1], positioning it as a comparator of interest for studies involving mixed or complicated superficial fungal infections. While haloprogin 1% showed comparable overall clinical efficacy to tolnaftate 1% in pure tinea pedis [2], the broader antimicrobial spectrum (including select Gram-positive bacteria) supports its use as a research tool in models where dual dermatophyte-Candida coverage is scientifically relevant. This application derives directly from the comparative spectrum evidence presented in Section 3.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Haloprogin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.